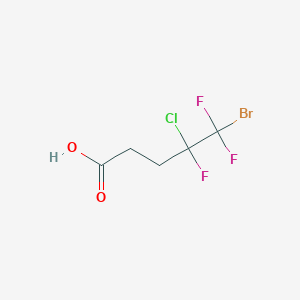

5-Bromo-4-chloro-4,5,5-trifluoropentanoic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of halogenated compounds often involves direct halogenation or the use of halogenating agents. For example, the synthesis of 4'-bromo-4,5,6,7-tetrachlorofluorescein is achieved by bromination in ethanol , and the preparation of 4'-bromophenacyl triflate is done by reacting 4'-bromo-2-diazoacetophenone with trifluoromethanesulfonic acid . Similarly, the synthesis of 4-chloro-2,5-difluorobenzoic acid is performed through a Sandmeyer reaction, followed by bromination and a Grignard reaction . These methods could potentially be adapted for the synthesis of 5-Bromo-4-chloro-4,5,5-trifluoropentanoic acid.

Molecular Structure Analysis

The molecular structure of halogenated compounds is often characterized by techniques such as X-ray crystallography, NMR, and IR spectroscopy. For instance, the crystal structure of 5-bromonicotinic acid derivatives is determined by X-ray single crystal determination , and the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide is confirmed by single crystal X-ray diffraction studies . These techniques could be employed to analyze the molecular structure of 5-Bromo-4-chloro-4,5,5-trifluoropentanoic acid.

Chemical Reactions Analysis

The reactivity of halogenated carboxylic acids can be inferred from the reactions described in the papers. For example, the derivatization of carboxylic acids with 4'-bromophenacyl triflate indicates that halogenated carboxylic acids can undergo nucleophilic substitution reactions . Additionally, the condensation reactions of 5-bromonicotinic acid hydrazide and the N1-arylation of 5-bromoindazole-3-carboxylic acid methylester suggest that halogenated carboxylic acids can participate in various organic transformations. These reactions could be relevant to the chemical behavior of 5-Bromo-4-chloro-4,5,5-trifluoropentanoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated compounds can be complex due to the presence of halogen atoms. The papers provide some information on the properties of similar compounds, such as the stability of 4'-bromophenacyl triflate and the crystallographic characteristics of tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) . These properties include melting points, solubility, stability, and reactivity, which are essential for understanding the behavior of 5-Bromo-4-chloro-4,5,5-trifluoropentanoic acid in various conditions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization

5-Bromo-4-chloro-4,5,5-trifluoropentanoic acid and similar compounds play a crucial role in organic synthesis. For instance, pyrimidyllithium species, which are stable when flanked by electron-withdrawing substituents like trifluoromethyl, chlorine, or bromine, can be converted to corresponding carboxylic acids, including derivatives of 5-bromo-4-chloro-4,5,5-trifluoropentanoic acid, with high yields in certain conditions (Schlosser, Lefebvre, & Ondi, 2006).

Industrial Scale-Up Processes

The compound is a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors, used in diabetes therapy. A practical and scalable process for its synthesis, starting from dimethyl terephthalate, has been established, demonstrating significant cost reduction and yield enhancement (Zhang et al., 2022).

Allylic Rearrangement Studies

In the study of allylic rearrangement, derivatives of 5-bromo-4-chloro-4,5,5-trifluoropentanoic acid exhibit interesting behaviors. For example, 5-bromo-3-thiolene-2-one shows allylic rearrangement to 3-bromo-3-thiolene-2-one under certain conditions, highlighting the dynamic nature of such compounds (Jakobsen, 1967).

Role in Synthesizing Antidiabetic Drugs

5-Bromo-4-chloro-4,5,5-trifluoropentanoic acid derivatives have been used in the synthesis of antidiabetic drugs like Dapagliflozin, showcasing their significance in pharmaceutical applications (Yafei, 2011).

Unusual Grignard Reactions

In Grignard reactions, the interaction of related halogenated compounds with ketones presents unique outcomes, contributing to the understanding of reaction mechanisms and the synthesis of fluorine compounds (Takagi et al., 1992).

Development of Heteroditopic Ligands

These compounds are utilized in developing heteroditopic ligands for binding metal salts, which is important in organic and coordination chemistry. The bromo- and chloro-methylation of salicylaldehydes with paraformaldehyde and hydrobromic or hydrochloric acid is a notable method (Wang et al., 2006).

Cytotoxic Activities in Medicinal Chemistry

Certain derivatives, like 4-(1-alkynyl)-3-bromo-2(5H)-furanones, synthesized from similar compounds, show significant cytotoxic activities, particularly against human leukemia cell lines, marking their potential in cancer research (Bellina, Falchi, & Rossi, 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H319 and H335, indicating that it can cause eye irritation and may cause respiratory irritation . The precautionary statements are P271, P260, and P280, advising to use only outdoors or in a well-ventilated area, to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

5-bromo-4-chloro-4,5,5-trifluoropentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrClF3O2/c6-5(9,10)4(7,8)2-1-3(11)12/h1-2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKLWPCROADJHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

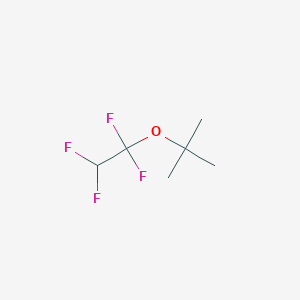

C(CC(C(F)(F)Br)(F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371228 | |

| Record name | 5-bromo-4-chloro-4,5,5-trifluoropentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-chloro-4,5,5-trifluoropentanoic acid | |

CAS RN |

232602-79-8 | |

| Record name | 5-Bromo-4-chloro-4,5,5-trifluoropentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=232602-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-4-chloro-4,5,5-trifluoropentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-Benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1273116.png)

![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1273117.png)